Furbenicillin

Antimicrobial Susceptibility Testing Pseudomonas aeruginosa Ureidopenicillin Comparative Potency

For research targeting carbenicillin-resistant Pseudomonas aeruginosa (prevalence >15%), Furbenicillin (呋苄西林, CAS 54661-82-4) is the indicated substitute. It provides a decisive >100-fold potency advantage over carbenicillin, retaining efficacy against resistant isolates. A 1g IV dose achieves a Cmax of 178.3 mg/L, delivering 27–49% higher exposure than dose-normalized carbenicillin. This compound bridges the potency gap between piperacillin and azlocillin, enabling precise SAR studies while preserving last-resort antibiotic options.

Molecular Formula C22H22N4O7S
Molecular Weight 486.5 g/mol
CAS No. 54661-82-4
Cat. No. B1215297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurbenicillin
CAS54661-82-4
Synonyms6-(D-alpha(3-(2-furoyl)ureido)phenylacetamido)penicillinic acid potassium salt
BL-P1597
furbenicillin
furbenicillin, (2S-(2alpha,5alpha,6beta))-isomer
furbenicillin, monopotassium salt
Molecular FormulaC22H22N4O7S
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)C4=CC=CO4)C(=O)O)C
InChIInChI=1S/C22H22N4O7S/c1-22(2)15(20(30)31)26-18(29)14(19(26)34-22)23-17(28)13(11-7-4-3-5-8-11)24-21(32)25-16(27)12-9-6-10-33-12/h3-10,13-15,19H,1-2H3,(H,23,28)(H,30,31)(H2,24,25,27,32)/t13?,14-,15+,19-/m1/s1
InChIKeyAWBJVSUGLZFBOG-BWMCOSIFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furbenicillin (CAS 54661-82-4): A Broad-Spectrum Ureidopenicillin with Quantifiable Gram-Negative Potency Differentiation


Furbenicillin (呋苄西林, CAS 54661-82-4) is a semisynthetic acylureido-penicillin antibiotic developed as an antipseudomonal agent. It is classified as a broad-spectrum beta-lactam, structurally and functionally related to carbenicillin, piperacillin, and azlocillin, but distinguished by a unique furyl-carbonyl side chain [1]. In vitro susceptibility studies confirm its broad coverage of Gram-negative pathogens, including Pseudomonas aeruginosa, Enterobacteriaceae, and some anaerobic species [2].

Why Carbenicillin and Piperacillin Are Not Direct Substitutes for Furbenicillin in Gram-Negative Infection Models


Within the class of antipseudomonal penicillins, furbenicillin demonstrates a distinct potency gradient that precludes simple interchange. In head-to-head in vitro studies, furbenicillin achieves a higher inhibitory quotient against Pseudomonas aeruginosa at clinically relevant breakpoints than carbenicillin, and retains activity against carbenicillin-resistant isolates [1]. Pharmacokinetically, furbenicillin exhibits a higher peak serum concentration (178.3 mg/L) following intravenous administration compared to dose-normalized carbenicillin, translating into a more favorable early exposure profile [2]. These quantitative pharmacological differences mean that substituting furbenicillin with another ureidopenicillin without adjusting dosing regimens may result in sub-therapeutic exposure or loss of efficacy against target pathogens.

Furbenicillin Differentiation Evidence: Quantitative Comparison Against Carbenicillin, Piperacillin, and Azlocillin


Anti-Pseudomonas Potency at 8 µg/mL: Furbenicillin Matches Azlocillin and Surpasses Piperacillin

In a study testing 19 antimicrobial agents against 40 clinical strains of Pseudomonas aeruginosa, furbenicillin inhibited 90% of strains at a concentration of 8 µg/mL, compared to 92.5% for azlocillin and 85% for piperacillin. The reference compound ceftazidime showed MIC50 of 1 µg/mL and MIC90 of 2 µg/mL [1].

Antimicrobial Susceptibility Testing Pseudomonas aeruginosa Ureidopenicillin Comparative Potency

Furbenicillin Pharmacokinetic Profile: Higher Peak Serum Concentration vs. Carbenicillin

Following a 1 g intravenous bolus, furbenicillin achieved a mean peak serum concentration (Cmax) of 178.3 mg/L, with an elimination half-life of 1.08 h and a volume of distribution of 17.69 L. In contrast, carbenicillin at an equivalent dose typically yields a Cmax of approximately 120–140 mg/L based on historical pharmacokinetic profiles [1][2].

Pharmacokinetics Healthy Volunteers Ureidopenicillin Systemic Exposure

Superiority Against Carbenicillin-Resistant Pseudomonas aeruginosa: >100-Fold Potency Advantage

Furbenicillin exhibits 8- to 16-fold greater intrinsic activity than carbenicillin against wild-type Pseudomonas aeruginosa. Crucially, against carbenicillin-resistant strains, furbenicillin retains potency that is >100-fold superior to carbenicillin, with an MIC90 range of 8–16 mg/L, compared to carbenicillin MIC90 values typically exceeding 1000 mg/L for resistant isolates [1][2].

Antibiotic Resistance Carbenicillin-Resistant Pseudomonas Furbenicillin Efficacy

Furbenicillin Procurement and Deployment Scenarios Driven by Quantitative Differentiation


Antibiotic Stewardship Programs Targeting Carbenicillin-Resistant Pseudomonas aeruginosa

In regional contexts where carbenicillin-resistant P. aeruginosa prevalence exceeds 15%, furbenicillin's >100-fold potency advantage over carbenicillin [1] justifies its inclusion in formulary as a replacement for carbenicillin, providing reliable coverage while preserving carbapenem and polymyxin options.

Pharmacokinetic Optimization in Critically Ill Patients Requiring High Beta-Lactam Exposure

The observed Cmax of 178.3 mg/L after a standard 1 g IV dose [2] supports furbenicillin use in high-inoculum infections where achieving adequate fT>MIC is challenging, offering a 27–49% higher peak systemic exposure than carbenicillin at equivalent dosing.

In Vitro Susceptibility Testing for Ureidopenicillin Comparative Research

Investigators conducting comparative antimicrobial efficacy studies can employ furbenicillin as a reference compound that bridges the potency gap between piperacillin (85% inhibition at 8 µg/mL) and azlocillin (92.5%) against P. aeruginosa [3], enabling nuanced structure-activity relationship analyses.

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